Ensaculin
Overview
Description
Ensaculin, also known as this compound, is a useful research compound. Its molecular formula is C26H32N2O5 and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound Anseculin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cognitive Enhancement in Aged Mice
Anseculin, a coumarine derivative, has been found to improve cognition. A study by Knauber & Müller (2003) demonstrated its potential in enhancing passive avoidance learning, particularly in aged mice. While it did not affect young mice, aged mice showed improved long-term memory without impacting short-term memory. This suggests Anseculin's role in age-related cognitive decline.
Biochemical Profile for Treating Alzheimer's Disease
Another study by Knauber & Müller (2002) highlights Anseculin's potential as an antidementia agent, particularly for Alzheimer's disease. Characterized as a functional antagonist of central α1-adrenoceptors, Anseculin demonstrated properties that might make it therapeutically valuable in treating progressive neuronal and cognitive decline.
Interaction with Acetylcholine Esterase Inhibitors
In relation to Alzheimer's treatment, a study on acetylcholine esterase inhibitors (AChEI) included Anseculin. Zheng et al. (2009) found that Anseculin was the most effective drug among studied inhibitors for dementia treatment, indicating its strong interaction with AChE.
Mechanism of Action
Ensaculin, also known as Anseculin, is a drug from the coumarin family that has been researched as a potential treatment for dementia . This article provides a comprehensive review of its mechanism of action.
Target of Action
This compound acts on a number of receptor systems. It has high affinities to serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1, and dopaminergic D2 and D3 receptors . These receptors play crucial roles in various neurotransmitter systems, which are essential for normal brain function.
Mode of Action
This compound is characterized as a weak NMDA receptor-operated channel blocker . It also acts as an agonist for the 5-HT1A receptor . By interacting with these targets, this compound can influence neurotransmission and potentially improve cognitive function.
Pharmacokinetics
It’s known that the compound has an elimination half-life of 137 hours , which suggests a relatively long duration of action.
Result of Action
This compound has shown promising nootropic effects in animal studies . It exhibited neuroprotective activities in an NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells . These effects suggest that this compound could potentially enhance cognitive function and provide neuroprotection.
Biochemical Analysis
Biochemical Properties
Ensaculin interacts with several enzymes, proteins, and other biomolecules. It has been found to have high affinities to serotonergic 5-HT1A and 5-HT7 receptors, adrenergic α1, and dopaminergic D2 and D3 receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound exhibits neuroprotective activities in an NMDA toxicity model and neurotrophic effects in primary cultured rat brain cells . It influences cell function by acting on various receptor systems, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a weak NMDA receptor-operated channel blocker . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits memory-enhancing effects in paradigms of passive and conditioned avoidance in both normal and artificially amnesic rodents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not fully documented, animal studies have shown promising nootropic effects .
Metabolic Pathways
It is known that this compound acts on a number of receptor systems, which suggests that it may be involved in several metabolic pathways .
Transport and Distribution
Given its interactions with various receptors, it is likely that it interacts with transporters or binding proteins and has effects on its localization or accumulation .
Subcellular Localization
Given its interactions with various receptors, it is likely that it is directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELZLMTAPJJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870034 | |
Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-59-4 | |
Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ensaculin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENSACULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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